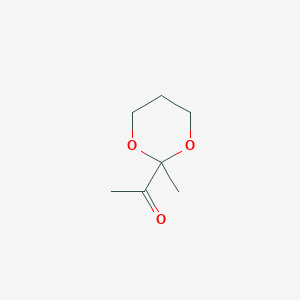
1-(2-Methyl-1,3-dioxan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-acetyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 2 position and an acetyl group at the same position makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-acetyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 2-Methyl-2-acetyl-1,3-dioxane are similar to laboratory synthesis but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization processes are common .
化学反応の分析
Types of Reactions: 2-Methyl-2-acetyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides (e.g., CH3I) and nucleophiles like RLi and RMgX are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .
科学的研究の応用
2-Methyl-2-acetyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-2-acetyl-1,3-dioxane involves its ability to form stable cyclic structures. The formation of oxocarbenium ions and subsequent cyclization are key steps in its reactivity . The compound’s stability and reactivity are influenced by the presence of the methyl and acetyl groups, which affect its interactions with other molecules .
類似化合物との比較
1,3-Dioxane: A similar compound with a six-membered ring containing two oxygen atoms but without the methyl and acetyl groups.
2-Methyl-1,3-dioxane: Similar to 2-Methyl-2-acetyl-1,3-dioxane but lacks the acetyl group.
2,2-Dimethyl-1,3-dioxane: Contains two methyl groups at the 2 position, providing different chemical properties.
Uniqueness: 2-Methyl-2-acetyl-1,3-dioxane is unique due to the presence of both a methyl and an acetyl group at the 2 position, which significantly influences its chemical reactivity and stability compared to other 1,3-dioxanes .
特性
CAS番号 |
165544-13-8 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
1-(2-methyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChIキー |
SINNIIQUAOMIRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OCCCO1)C |
正規SMILES |
CC(=O)C1(OCCCO1)C |
同義語 |
Ethanone, 1-(2-methyl-1,3-dioxan-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















